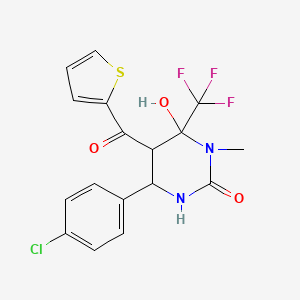

4-(4-Chlorophenyl)-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one

Descripción

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N2O3S/c1-23-15(25)22-13(9-4-6-10(18)7-5-9)12(16(23,26)17(19,20)21)14(24)11-3-2-8-27-11/h2-8,12-13,26H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQNHAQKSAJYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(C(C1(C(F)(F)F)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, including the formation of the diazinanone ring and the introduction of the functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chlorophenyl)-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Aplicaciones Científicas De Investigación

4-(4-Chlorophenyl)-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorophenyl)-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenyl Ring

Compound A : 4-(3-Fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-trifluoromethyl-1,3-diazinan-2-one

- Key Difference : The 4-chlorophenyl group in the target compound is replaced with a 3-fluorophenyl group.

- Impact : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may alter electronic distribution and steric interactions. This substitution could influence binding affinity in biological targets, as seen in fluorinated analogs of pesticides and pharmaceuticals .

Compound B : 5-(4-Chlorobenzoyl)-6-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

- Key Difference : Additional substituents (ethoxy and hydroxy groups) on the phenyl ring.

Crystallographic and Physicochemical Properties

- The absence of crystallographic data for the target compound limits direct comparisons, but substituent variations (e.g., 4-chlorophenyl vs. 3-fluorophenyl) likely modulate lattice energies and intermolecular interactions .

Actividad Biológica

The compound 4-(4-Chlorophenyl)-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one is a member of the diazinanone family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features several notable structural components:

- Chlorophenyl group : Enhances lipophilicity and biological activity.

- Hydroxy group : May contribute to hydrogen bonding and solubility.

- Thiophene moiety : Known for its role in enhancing biological activity in various compounds.

- Trifluoromethyl group : Often increases metabolic stability and potency.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticonvulsant Activity

Studies have shown that derivatives of similar structures possess significant anticonvulsant properties. For instance, compounds with thiazole integration have demonstrated efficacy in models of seizure induction, suggesting that structural modifications can enhance this activity. The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups, such as methyl or hydroxy groups, can amplify anticonvulsant effects .

2. Antitumor Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest it may inhibit cell proliferation through apoptosis induction. For example, compounds with similar structural motifs showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity. The SAR studies reveal that substituents on the phenyl and thiophene rings significantly influence cytotoxicity .

3. Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory potential of diazinanone derivatives. In vitro assays have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting a possible mechanism for their therapeutic use in inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Receptor Modulation : Interaction with neurotransmitter receptors implicated in seizure activity.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor progression and inflammation.

- Cell Cycle Arrest : Induction of apoptosis through modulation of cell cycle regulators.

Q & A

Q. Receptor-Based Modeling :

- Use molecular docking (e.g., AutoDock Vina) to screen against targets like GABA receptors, leveraging the thiophene-carbonyl group’s electron-rich π-system for binding affinity predictions .

Q. Hybrid QSAR/Machine Learning :

- Train models on datasets of structurally related trifluoromethyl-diazinanes (e.g., bioactivity data from Zorkun et al., 2006) to identify critical descriptors (e.g., LogP, polar surface area) .

Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition assays at 10–100 µM concentrations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.